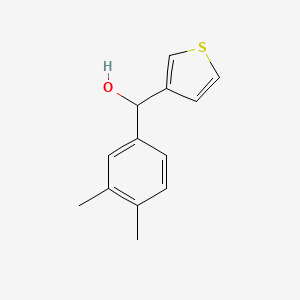

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol

Description

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol is a bifunctional aromatic alcohol featuring a 3,4-dimethyl-substituted phenyl group and a thiophen-3-yl moiety linked via a hydroxymethyl bridge. The compound combines two distinct aromatic systems—a benzene ring and a thiophene heterocycle—each modified with methyl substituents.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQHVLHWVDNKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CSC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for (3,4-Dimethylphenyl)(thiophen-3-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: The major products include (3,4-Dimethylphenyl)(thiophen-3-yl)ketone or aldehyde.

Reduction: The major product is the corresponding alkane.

Substitution: Depending on the substituent introduced, various substituted derivatives of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol can be formed.

Scientific Research Applications

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Key Comparative Insights

Aromatic System Diversity

- The target compound’s thiophene ring introduces sulfur-based electronic effects (e.g., π-conjugation and polarizability), contrasting with purely hydrocarbon systems like (4′-Methylbiphenyl-3-yl)methanol . Thiophene’s electron-rich nature may improve binding affinity in biological targets, as seen in inhibitory compounds like 10g (thiophen-3-yl derivatives with >10% NA inhibition) .

Functional Group Impact

- The hydroxymethyl (-CH₂OH) group in the target compound enables hydrogen bonding and derivatization (e.g., esterification), contrasting with the aldehyde group in 3-(3,4-Dimethylphenyl)benzaldehyde , which is more reactive but less stable .

Biological Activity

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H12OS and consists of a dimethylphenyl group attached to a thiophene ring through a methanol linkage. Its unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that (3,4-Dimethylphenyl)(thiophen-3-yl)methanol exhibits several biological activities, including:

- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Shows potential in reducing inflammation markers in vitro.

- Anticancer Activity : Preliminary studies suggest cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study explored the antimicrobial properties of the compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

In vitro studies have demonstrated that (3,4-Dimethylphenyl)(thiophen-3-yl)methanol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound may exert anti-inflammatory effects.

Anticancer Activity

The anticancer properties were evaluated using various cancer cell lines, including T98G (brain cancer) and HEK293 (normal human cells). The compound exhibited dose-dependent cytotoxicity:

| Cell Line | IC50 (µg/mL) | Effect on Normal Cells |

|---|---|---|

| T98G | 25 | Low |

| HEK293 | >50 | Minimal |

In the study, treatment with (3,4-Dimethylphenyl)(thiophen-3-yl)methanol led to increased apoptosis in T98G cells while showing reduced toxicity to normal HEK293 cells, highlighting its selectivity for cancerous cells.

The proposed mechanism of action involves interaction with cellular receptors and enzymes that modulate signaling pathways related to inflammation and cell proliferation. Specifically, it is believed to inhibit pathways that lead to tumor growth and inflammatory responses.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Researchers tested various concentrations of the compound against clinical isolates.

- Results indicated a strong correlation between concentration and inhibition efficacy.

-

Anti-inflammatory Study :

- A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced nitric oxide production.

-

Cytotoxicity in Cancer Cells :

- A detailed analysis showed that at concentrations above 20 µg/mL, the compound induced significant cytogenetic damage in T98G cells, as evidenced by increased micronuclei formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.